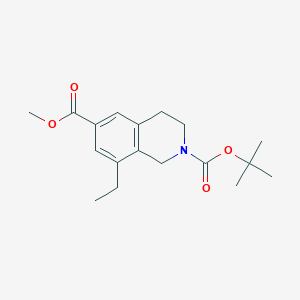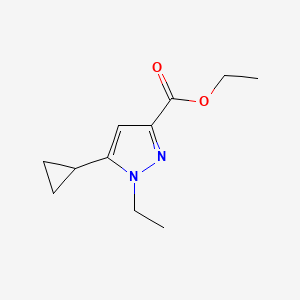![molecular formula C10H18O2 B13905109 [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol is a deuterated compound with the molecular formula C10H15D3O2 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Vorbereitungsmethoden
The synthesis of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol typically involves the introduction of deuterium atoms into the methoxymethyl group of norbornan-1-ylmethanol. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods may involve large-scale deuteration processes to ensure the efficient incorporation of deuterium atoms into the target molecule .
Analyse Chemischer Reaktionen
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation .
Wirkmechanismus
The mechanism of action of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol involves the interaction of its deuterated methoxymethyl group with various molecular targets. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. These effects are often studied using advanced techniques such as NMR spectroscopy and mass spectrometry to elucidate the molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol include other deuterated analogs of norbornan-1-ylmethanol and methoxymethyl derivatives. These compounds share similar structural features but differ in the extent and position of deuterium incorporation. The uniqueness of this compound lies in its specific deuteration pattern, which can lead to distinct physical and chemical properties compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
173.27 g/mol |
IUPAC-Name |
[4-(trideuteriomethoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3/i1D3 |
InChI-Schlüssel |
BBJWPQAKAMJJQR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)CO |
Kanonische SMILES |
COCC12CCC(C1)(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)





![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)



![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)
![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
